4-bromo-2-tert-butylthiophene
Description
4-Bromo-2-tert-butylthiophene is a substituted thiophene derivative featuring a bromine atom at the 4-position and a bulky tert-butyl group at the 2-position of the aromatic heterocycle. Thiophenes are sulfur-containing five-membered aromatic rings widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and stability. The tert-butyl substituent introduces significant steric hindrance, which influences reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
160855-01-6 |
|---|---|
Molecular Formula |
C8H11BrS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-bromo-2-tert-butylthiophene involves the bromination of 2-tert-butylthiophene. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2-tert-butylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form thiophene 1,1-dioxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can undergo reduction reactions to form thiophene derivatives with different substitution patterns.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Various substituted thiophenes depending on the nature of the substituent introduced.
Oxidation Products: Thiophene 1,1-dioxides.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromo-2-tert-butylthiophene has several applications in scientific research:
Organic Semiconductors: It is used in the development of organic semiconductors and conductors due to its ability to form stable, highly conjugated systems.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-bromo-2-tert-butylthiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can participate in electron transfer processes due to its aromatic nature, making it useful in electronic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of 4-bromo-2-tert-butylthiophene include:
4-Bromo-2-methylthiophene
- Structure : Methyl group at the 2-position, bromine at the 4-position.
- Physical Properties : Exists as a colorless to pale yellow liquid or solid (room temperature-dependent).
- Reactivity : The methyl group is less sterically demanding than tert-butyl, facilitating faster electrophilic substitutions. Bromination and nitration reactions are directed by electronic effects of the methyl group.
- Applications : Used as a precursor in antimycobacterial agents and dyestuffs.
4-Bromo-2-(trifluoromethyl)thiophene
- Structure : Trifluoromethyl (-CF₃) group at the 2-position.
- Physical Properties : Molecular weight 231.03 g/mol; likely a liquid or low-melting solid (exact state unspecified).
- Reactivity : The electron-withdrawing -CF₃ group deactivates the ring, slowing electrophilic substitutions but favoring nucleophilic pathways. Bromine at the 4-position remains reactive under controlled conditions.
- Applications : Valued in fluorinated polymer synthesis and as a building block for bioactive molecules.
4-Bromo-2-cyanothiophene
- Structure: Cyano (-CN) group at the 2-position.
- Reactivity: Bromination under AlCl₃ catalysis yields 4-bromo-2-cyanothiophene as the major product (70% selectivity), highlighting the directing effect of the -CN group.
- Applications : Intermediate in nitration and chloromethylation reactions for preparing disubstituted thiophenes.
Comparative Analysis Table
*Calculated based on molecular formulas.
Key Research Findings
Steric vs. Electronic Effects : The tert-butyl group in this compound imposes steric constraints that hinder reactions at the 2- and 5-positions, whereas methyl and -CF₃ analogs exhibit faster kinetics in electrophilic substitutions.
Synthetic Utility : Brominated thiophenes with electron-donating groups (e.g., tert-butyl) are preferred for Suzuki couplings, while electron-withdrawing groups (e.g., -CF₃) favor cross-coupling reactions in fluorinated systems.
Pharmacological Potential: 2-substituted bromothiophenes demonstrate antimycobacterial activity, with substituent size and polarity influencing bioavailability.
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